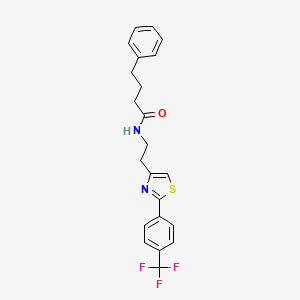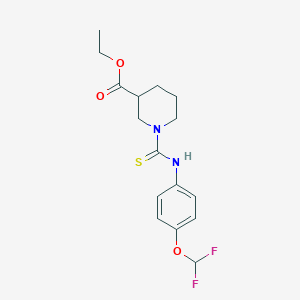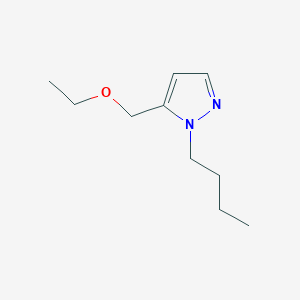![molecular formula C19H22N2O5S B2800603 N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide CAS No. 708291-59-2](/img/structure/B2800603.png)
N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide, also known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly specific inhibitor of the protein sorting nexin 27 (SNX27) and has been shown to have a range of effects on cellular function.
Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Compounds with the benzodioxole and acetamide moieties have been studied for their potential as enzyme inhibitors, showing substantial inhibitory activity against α-glucosidase and weak against acetylcholinesterase (AChE). Molecular docking results align with in vitro data, suggesting their application in therapeutic interventions (Abbasi et al., 2019). Additionally, benzodioxole-based dithiocarbamate derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, indicating potential anticancer applications. Specific compounds demonstrated notable inhibitory effects, comparable to cisplatin, against certain cancer cell lines, and also showed inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II (Altıntop et al., 2017).
Antibacterial and Antifungal Agents
Research into the antibacterial potential of N-substituted sulfonamides with benzodioxane moiety revealed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). Such compounds are synthesized through reactions involving N-2,3-dihydrobenzo[1,4]dioxin-6-amine and further functionalization, showing their utility in developing new antibacterial agents.
Insecticidal Activity
Benzoheterocyclic analogues of certain acetamide derivatives have been investigated for their insecticidal activity. For instance, N-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide showed high insecticidal activities, superior to commercial insecticide references (Sawada et al., 2003).
Antidiabetic Agents
A series of new compounds incorporating the benzodioxin-6-yl(phenylsulfonyl)amino and acetamide moieties have been synthesized and evaluated for their anti-diabetic potentials, demonstrating weak to moderate inhibitory activities against α-glucosidase enzyme. This suggests their potential application in managing type-2 diabetes (Abbasi et al., 2023).
Computational Studies for Drug Design
Theoretical and computational studies, including molecular docking, have been crucial in understanding the interaction mechanisms and enhancing the design of sulfonamide derivatives for various biological applications, such as antimalarial activity and potential use against COVID-19 (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-19(2,3)13-4-7-15(8-5-13)27(23,24)20-11-18(22)21-14-6-9-16-17(10-14)26-12-25-16/h4-10,20H,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUCNZXTWSNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2800520.png)
![4-(4-Chlorophenyl)-2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2800521.png)
![2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine](/img/structure/B2800523.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2800524.png)

![6-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2800527.png)

![{2,5-Dimethylimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B2800530.png)
![Methyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2800533.png)
![3-[(3-methylbenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2800534.png)

![2-chloro-6-methyl-N-[2-(3-methylphenyl)-2-(morpholin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2800539.png)
![4-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2800542.png)
